molecular formula C11H11N3O4 B055466 Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 120788-68-3

Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B055466
M. Wt: 249.22 g/mol
InChI Key: DPENQUOBOUPTNW-UHFFFAOYSA-N
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Description

The chemical compound Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is part of the broader family of pyrido[2,3-d]pyrimidines, a group of compounds known for diverse biological activities and chemical properties.

Synthesis Analysis

Synthesis involves reactions of related heterocycles and functional groups leading to the formation of this compound. For instance, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione reacted with methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates to produce derivatives through complex reactions involving recyclization and hydroxylation steps (Denislamova et al., 2011).

Molecular Structure Analysis

The structure of Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate includes specific features like the pyrimidine and pyrido rings, and the dioxo functionality. These elements play a crucial role in its chemical behavior and interactions. Studies such as X-ray structural investigations help elucidate its planar equilibrium geometry and conformational flexibility (Shishkin & Antonov, 1996).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including acylations, and has specific reactivity due to its functional groups. For example, reactions leading to the synthesis of related pyrimidine derivatives demonstrate its reactivity and the potential for further chemical modifications (Girreser et al., 2004).

Physical Properties Analysis

The physical properties, such as thermal stability and melting points, of this compound and its derivatives are critical for understanding its behavior under different conditions. Thermal analyses provide insight into its stability and decomposition patterns under varied atmospheric conditions (Salih & Al-Sammerrai, 1986).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and under different conditions, are essential for understanding the utility and application of this compound. For instance, its interactions with nucleophiles and electrophiles, susceptibility to hydrolysis, and condensation reactions define its scope of applicability in chemical synthesis and modifications (Salih et al., 1988).

Scientific Research Applications

Chemical Synthesis and Reactions

Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate serves as a precursor or intermediate in the synthesis of complex heterocyclic compounds. For instance, it has been utilized in reactions to produce tetrahydropyrido[2,3-d]pyrimidines and related derivatives with potential for further chemical transformations and applications in material science and chemistry. Such synthetic pathways often explore the reactivity of the compound under various conditions, leading to novel heterocyclic structures with unique properties (Denislamova, Bubnov, & Maslivets, 2011; Tolstoluzhsky et al., 2013).

Quantum Chemical Studies

Quantum chemical studies have examined the energies, electronic structures, and molecular geometries of derivatives of this compound, providing insights into their reactivity and stability. Such studies help in understanding the fundamental chemical behavior and potential applications of these molecules in various fields, including drug design and materials science (Mamarakhmonov et al., 2016).

Antimicrobial and Antiparasitic Activities

Research has also explored the antimicrobial and antiparasitic activities of derivatives synthesized from Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate. These studies contribute to the development of new therapeutic agents against various pathogens, demonstrating the potential pharmaceutical applications of these compounds (Azas et al., 2003).

Synthesis of Bioactive Heterocycles

The compound is instrumental in the synthesis of bioactive heterocycles, which are crucial for developing new drugs and materials with specific biological activities. These synthetic approaches enable the creation of novel chemical entities with potential applications in pharmacology and biotechnology (Majumdar & Bhattacharyya, 2001).

properties

IUPAC Name

methyl 1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-13-8-7(9(15)14(2)11(13)17)4-6(5-12-8)10(16)18-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPENQUOBOUPTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)C(=O)OC)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361205
Record name methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

CAS RN

120788-68-3
Record name methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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